molecular formula C22H27N3O4S B2371787 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-89-9

6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2371787
CAS No.: 864927-89-9
M. Wt: 429.54
InChI Key: PDVCZGHXWFIJLF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine family, characterized by a fused thiophene and pyridine ring system. The core structure is substituted with an acetyl group at position 6 and a 4-(pentyloxy)benzamido moiety at position 2.

Key structural features:

  • 4-(Pentyloxy)benzamido (position 2): The pentyloxy chain introduces lipophilicity, which may enhance membrane permeability.
  • Carboxamide (position 3): A common pharmacophore in bioactive molecules, contributing to solubility and target binding.

Properties

IUPAC Name

6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-3-4-5-12-29-16-8-6-15(7-9-16)21(28)24-22-19(20(23)27)17-10-11-25(14(2)26)13-18(17)30-22/h6-9H,3-5,10-13H2,1-2H3,(H2,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVCZGHXWFIJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The cyclization is initiated by treating the sulfonamide precursor with 12N hydrochloric acid in ethanol under reflux (4 hours), followed by alkaline workup and distillation to isolate the thieno[2,3-c]pyridine intermediate. This method achieves a 76% yield under optimized conditions. Alternative solvents like dioxane or isopropanol may be used to modulate reaction kinetics.

Table 1: Cyclization Conditions and Yields

Solvent Acid Temperature (°C) Yield (%)
Ethanol 12N HCl Reflux 76
Dioxane H₂SO₄ 80–90 68
Isopropanol HBr 70–80 72

Introduction of the 6-Acetyl Group

The acetyl moiety at position 6 is introduced via Friedel-Crafts acylation or pre-cyclization acetylation .

Post-Cyclization Acylation

Reacting the thieno[2,3-c]pyridine core with acetyl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane at 0–5°C selectively acetylates the electron-rich C6 position. This method yields 82–85% of the acetylated product.

Pre-Cyclization Strategy

Alternatively, acetylating a thiophene precursor prior to cyclization avoids regioselectivity challenges. For example, 3-acetylthiophene derivatives are synthesized via Vilsmeier-Haack acetylation, followed by cyclization as described in Section 1.

Functionalization with 4-(Pentyloxy)benzamido at C2

The C2 benzamido group is installed through amide coupling between the primary amine on the thieno[2,3-c]pyridine and 4-(pentyloxy)benzoyl chloride.

Synthesis of 4-(Pentyloxy)benzoyl Chloride

4-Hydroxybenzoic acid is alkylated with 1-bromopentane in DMF using K₂CO₃ (yield: 89%), followed by conversion to the acid chloride with thionyl chloride (yield: 95%).

Amide Bond Formation

The amine intermediate (0.1 mol) reacts with 4-(pentyloxy)benzoyl chloride (0.12 mol) in dry THF with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 78% of the amide product after column chromatography.

Installation of the C3-Carboxamide Group

The C3-carboxamide is introduced via carboxylic acid activation followed by ammonolysis.

Hydrolysis and Activation

The C3-ester (if present) is hydrolyzed to a carboxylic acid using LiOH in THF/H₂O. The acid is then activated with HATU or EDCl in DMF.

Ammonolysis

Treatment with ammonium chloride and DIPEA in DMF at 50°C for 6 hours converts the activated acid to the carboxamide, achieving 80–85% yields .

Integrated Synthetic Pathway and Optimization

Combining the above steps into a cohesive sequence requires careful optimization:

  • Order of Functionalization : Introducing the acetyl group before cyclization minimizes side reactions during subsequent steps.
  • Protecting Groups : Temporary protection of the amine (e.g., Boc ) during acylation prevents unwanted side reactions.
  • Purification : Sequential use of silica gel chromatography (hexane/EtOAc) and recrystallization (ethanol/water) ensures >98% purity.

Table 2: Overall Synthetic Yields

Step Yield (%) Purity (%)
Cyclization 76 95
Acetylation 85 97
Benzamido Installation 78 96
Carboxamide Formation 80 98
Overall 34 95

Analytical Characterization

Critical quality control measures include:

  • ¹H NMR : Key signals include the acetyl singlet (δ 2.6 ppm), pentyloxy triplet (δ 4.1 ppm), and aromatic protons (δ 7.3–8.2 ppm).
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) confirms >99% purity.
  • Mass Spectrometry : Molecular ion peak at m/z 470.5 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps. The primary synthetic route typically includes the reaction of 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with 4-pentoxybenzoyl chloride in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions must be optimized to achieve high yield and purity.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Properties : Investigations are ongoing to determine its efficacy against various cancer cell lines.

Biochemical Probes

Due to its unique structure, this compound serves as a biochemical probe in research settings:

  • Enzyme Inhibition Studies : It has been examined for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may interact with cellular receptors or enzymes, influencing signaling cascades.

Material Science

The structural characteristics of this compound make it a candidate for applications in material science:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with desired properties.

Case Studies

Study TitleFocusFindings
Anti-inflammatory Effects of Thieno[2,3-c]pyridine DerivativesInvestigated the anti-inflammatory properties of various derivatives including this compoundDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Anticancer Activity of Novel Thieno CompoundsEvaluated the cytotoxic effects on cancer cell linesShowed selective cytotoxicity towards breast cancer cells with IC50 values indicating potential for further development.
Enzyme Inhibition by Thieno CompoundsAssessed the inhibitory effects on specific enzymesFound effective inhibition of acetylcholinesterase and α-glucosidase activities.

Mechanism of Action

The mechanism of action for 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes structurally related thieno[2,3-c]pyridine derivatives, highlighting substituent variations and their physicochemical implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Source
6-benzyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 6-benzyl; 4-(pyrrolidine-sulfonyl)benzamido C₂₆H₂₈N₄O₄S₂ 524.65 Benzyl (vs. acetyl) at position 6; sulfonamide (vs. pentyloxy)
6-acetyl-2-(4-bromobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (BI68205) 4-bromobenzamido C₁₇H₁₆BrN₃O₃S 422.30 Bromine substituent (vs. pentyloxy) on benzamido
6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (BI67737) 3-phenoxypropanamido C₁₉H₂₁N₃O₄S 387.45 Shorter phenoxy chain (vs. pentyloxy)
6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 6-ethyl; sulfamoyl benzamido C₂₅H₂₈N₄O₄S₂ 512.64 Ethyl (vs. acetyl) at position 6; sulfamoyl (vs. pentyloxy)
2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide 2-amino; 6-isopropyl C₁₂H₁₇N₃OS 263.35 Amino (vs. benzamido) at position 2; isopropyl at position 6

Biological Activity

The compound 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thieno[2,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H22N2O3SC_{18}H_{22}N_2O_3S. Its structure includes a thieno[2,3-c]pyridine core substituted with an acetyl group and a pentyloxybenzamide moiety. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antitumor Activity : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine possess cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit tumor growth through mechanisms similar to other known anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression. For instance, it could potentially inhibit DNA topoisomerase II, similar to other thieno derivatives that have shown promising results in reducing cell proliferation in vitro.

The proposed mechanisms of action for this compound include:

  • DNA Interaction : The compound might intercalate into DNA or inhibit DNA synthesis by affecting topoisomerase activity.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : There is potential for this compound to induce cell cycle arrest at specific phases, which can prevent cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the thieno[2,3-c]pyridine family. Here are key findings:

StudyCompound TestedKey Findings
Thieno[2,3-c]pyridine DerivativesShowed significant cytotoxicity against L1210 leukemia cells with IC50 values lower than standard treatments.
4-Alkoxyphenyl GlycinamidesDemonstrated inhibition of cAMP phosphodiesterase activity; similar structural motifs suggest potential for analogous activity in our compound.
Cereblon LigandsHighlighted the role of similar compounds in modulating protein degradation pathways which could be relevant for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Acylation and coupling : Introduce the acetyl and benzamido groups via amide coupling reactions using activating agents like HATU or DCC under inert conditions .
  • Ring closure : Form the thieno[2,3-c]pyridine core through cyclization reactions, often catalyzed by acids (e.g., polyphosphoric acid) or bases (e.g., K₂CO₃) .
  • Solvent and temperature control : Use polar aprotic solvents (e.g., DMF, THF) at 60–80°C to balance reaction rate and side-product formation . Optimization strategies include monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 molar excess of acylating agents) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., acetyl peak at ~2.3 ppm; aromatic protons at 6.8–7.9 ppm) and FT-IR (amide I band ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 498.18) .

Q. Which functional groups are critical for its biological activity, and how are they modified in SAR studies?

  • Key groups : The acetyl group enhances metabolic stability, the pentyloxybenzamido moiety influences lipophilicity and target binding, and the carboxamide aids solubility .
  • SAR modifications : Systematically replace the pentyloxy chain with shorter/longer alkyl groups or aryl substituents to assess effects on potency . Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Employ software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide and active-site residues .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .
  • Pharmacophore modeling : Identify essential interaction features (e.g., hydrophobic pockets accommodating the pentyloxy chain) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Dynamic NMR : Resolve overlapping signals by varying temperature or solvent (e.g., DMSO-d₆ vs. CDCl₃) to distinguish rotational isomers .
  • 2D techniques : Use HSQC and HMBC to assign ambiguous carbons and confirm connectivity in the thienopyridine core .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated ¹³C shifts) .

Q. How can researchers design experiments to study metabolic stability and degradation pathways?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Monitor major metabolites (e.g., acetyl hydrolysis products) .
  • Isotope labeling : Synthesize a deuterated analog to track specific cleavage sites during degradation .
  • Stress testing : Expose the compound to acidic/basic conditions (pH 1–13) and oxidants (H₂O₂) to identify labile regions .

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